molecular formula C26H19NO7S B281740 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate

4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate

Cat. No. B281740
M. Wt: 489.5 g/mol
InChI Key: FYUXFAVMWPNDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate, also known as PPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug development. PPC is a derivative of carbamates and has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for further investigation. In

Mechanism of Action

The mechanism of action of 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate is not fully understood. However, it is believed that 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate works by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine and other neurotransmitters, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate has been shown to have a range of biochemical and physiological effects. Studies have shown that it can increase the levels of acetylcholine and other neurotransmitters in the brain, leading to improved cognitive function. 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis. Additionally, 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate for lab experiments is its ease of synthesis. 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate can be synthesized relatively easily in a laboratory setting, making it a convenient compound for research purposes. Additionally, 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate has good solubility in water, which makes it a useful compound for drug delivery studies. However, one of the limitations of 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate is that its mechanism of action is not fully understood. This can make it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate. One area of research is the development of 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate as a drug delivery system. 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate has been shown to be an effective encapsulating agent for a range of drugs, and further research could lead to the development of new and more effective drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate and its effects on the body. This could lead to the development of new treatments for a range of conditions, including cognitive disorders and inflammatory diseases.

Synthesis Methods

4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate can be synthesized through a two-step process. The first step involves the reaction of 4-aminophenol with phenyl chloroformate to form 4-phenoxycarbonylaminophenol. The second step involves the reaction of 4-phenoxycarbonylaminophenol with phenylsulfonyl chloride to form 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate. The synthesis of 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate has been shown to possess a range of potential scientific research applications. One of the most promising areas of research involves the use of 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate as a drug delivery system. 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate has been shown to have good solubility in water and can be used to encapsulate a range of drugs, making them more bioavailable and increasing their efficacy. 4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate has also been investigated as a potential anticancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

Molecular Formula

C26H19NO7S

Molecular Weight

489.5 g/mol

IUPAC Name

[4-[benzenesulfonyl(phenoxycarbonyl)amino]phenyl] phenyl carbonate

InChI

InChI=1S/C26H19NO7S/c28-25(32-21-10-4-1-5-11-21)27(35(30,31)24-14-8-3-9-15-24)20-16-18-23(19-17-20)34-26(29)33-22-12-6-2-7-13-22/h1-19H

InChI Key

FYUXFAVMWPNDSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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